N-(3-Oxooctanoyl)-DL-homoserine lactone

Vue d'ensemble

Description

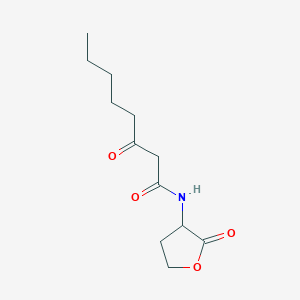

N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL) is a bacterial quorum-sensing (QS) signaling molecule belonging to the N-acyl homoserine lactone (AHL) family. Its molecular formula is C₁₂H₁₉NO₄, with an average molecular weight of 241.287 g/mol and a CAS number of 106983-27-1 . Structurally, it features an eight-carbon acyl chain with a 3-oxo substitution and a homoserine lactone ring. This compound is naturally produced by Agrobacterium tumefaciens, where it regulates plasmid conjugation and virulence . It also plays roles in plant-microbe interactions, biofilm formation, and microbial consortia engineering .

Mécanisme D'action

Target of Action

N-(3-Oxooctanoyl)-DL-homoserine lactone is a microbial quorum-sensing signaling molecule . It primarily targets the TraR and TraI proteins of Agrobacterium tumefaciens . These proteins mediate cell-density-dependent expression of the Ti plasmid tra regulon . TraI synthesizes the autoinducer pheromone this compound, while TraR is a responsive transcriptional activator .

Mode of Action

The interaction of this compound with its targets results in significant changes. It stimulates the tra gene expression . The compound enhances the affinity of TraR either for other TraR monomers or for DNA binding sites . Overexpression of TraR potentiates this interaction by mass action .

Biochemical Pathways

This compound is involved in the quorum sensing (QS) system . QS is used by bacteria to regulate their gene expression in a density-dependent manner . This mechanism is mediated by the constant synthesis and perception of small signaling molecules, which proportionally increase in concentration with increasing cell numbers .

Pharmacokinetics

It’s known that the compound can be produced by agrobacterium tumefaciens f2 . After the addition of exogenous this compound, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In wild-type strains, only this compound significantly stimulates tra gene expression, while many autoinducer analogs are potent antagonists . The microbial flocculant production increased by 1.55 times and the flocculation efficiency increased by 10.96% under certain fermentation conditions .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the optimal fermentation conditions for adding this compound were found to be 0.22 μM this compound at 30.36 °C and an initial pH of 8.11 .

Analyse Biochimique

Biochemical Properties

N-(3-Oxooctanoyl)-DL-homoserine lactone interacts with various enzymes and proteins. For instance, it is the substrate for the enzyme N-acylhomoserine lactonase, which degrades the lactone ring of AHLs to achieve quorum quenching of phytopathogenic virulence genes . The recombinant enzyme displayed maximum hydrolysis activity of 0.64 U/mg toward N-(3-oxooctanoyl)-L-homoserine lactone at 30°C and pH 8.0 .

Cellular Effects

This compound has distinct cellular effects mediated through changes in gene expression . It can either activate or suppress gene expression and biofilm formation . After the addition of exogenous this compound, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Molecular Mechanism

The molecular mechanism of this compound involves its role in quorum sensing. When the concentration of this autoinducer reaches a threshold level, it binds to a specific receptor protein, triggering a signal transduction cascade that results in population-wide changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in a study involving Agrobacterium tumefaciens F2, it was observed that recombinant Escherichia coli BL21-pET28a-KaAhl producing KaAhl proteins could effectively inhibit the plant pathogenicity of Erwinia carotovora for 72 hours .

Metabolic Pathways

This compound is involved in the quorum sensing pathway, a key metabolic pathway in gram-negative bacteria . It is synthesized by the enzyme LuxI and binds to the receptor protein LuxR when its concentration reaches a threshold level .

Transport and Distribution

This compound is a small, diffusible signaling molecule that can freely diffuse into and out of cells . Its distribution within cells and tissues is likely influenced by its role in quorum sensing and its interactions with various proteins and enzymes.

Subcellular Localization

The subcellular localization of this compound is not well-defined due to its small size and diffusible nature. Given its role in quorum sensing, it is likely to be found in the cytoplasm where it can interact with its target proteins and enzymes .

Activité Biologique

N-(3-Oxooctanoyl)-DL-homoserine lactone (3OC8-HSL) is a prominent member of the N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing. This article delves into the biological activities and implications of 3OC8-HSL, focusing on its roles in microbial communication, plant defense mechanisms, and potential therapeutic applications.

Overview of this compound

3OC8-HSL is synthesized by various Gram-negative bacteria and serves as an autoinducer in quorum sensing systems. It plays a pivotal role in regulating gene expression related to biofilm formation, virulence factor production, and intercellular communication among bacterial populations.

Biological Functions

1. Quorum Sensing and Biofilm Formation

3OC8-HSL is integral to the quorum sensing mechanisms in bacteria such as Pseudomonas aeruginosa. It influences the expression of genes responsible for biofilm development and virulence factors. For instance, studies have shown that 3OC8-HSL can activate the expression of exopolysaccharide biosynthesis genes, promoting biofilm stability and resilience against environmental stressors .

2. Plant Defense Mechanisms

Recent research has highlighted the role of 3OC8-HSL in enhancing plant resistance against pathogens. In Arabidopsis, pretreatment with 3OC8-HSL resulted in a significant increase in hydrogen peroxide production and the accumulation of salicylic acid, which are critical components of the plant defense response against Pseudomonas syringae pv. tomato DC3000. This treatment also upregulated pathogenesis-related genes such as PR1 and PR5, indicating a priming effect that enhances plant immunity .

Table 1: Effects of 3OC8-HSL on Plant Defense Responses

| Parameter | Control | 3OC8-HSL Treatment |

|---|---|---|

| Hydrogen Peroxide Accumulation | Low | High |

| Salicylic Acid Levels | Baseline | Increased |

| Pathogenesis-related Gene Expression | Low | Upregulated |

The biological activity of 3OC8-HSL is mediated through various signaling pathways:

- Quorum Sensing Pathways : 3OC8-HSL interacts with specific receptors (e.g., TraR) to modulate gene expression based on bacterial population density. This interaction facilitates the transition from a planktonic lifestyle to a biofilm-associated lifestyle, enhancing survival under adverse conditions .

- Induction of Defense Responses in Plants : The signaling cascade initiated by 3OC8-HSL involves reactive oxygen species (ROS) and nitric oxide (NO), which are essential for activating defense responses in plants. The generation of these signals leads to enhanced root growth and increased resistance to pathogen attacks .

Case Studies

Case Study 1: Impact on Biofilm Formation in Pseudomonas aeruginosa

In a controlled laboratory setting, researchers investigated the effect of 3OC8-HSL on biofilm formation by Pseudomonas aeruginosa. The study found that exposure to varying concentrations of 3OC8-HSL significantly increased biofilm biomass compared to untreated controls. The results suggest that 3OC8-HSL acts as a potent inducer of biofilm development, highlighting its role in bacterial persistence and pathogenicity .

Case Study 2: Priming Effect on Arabidopsis

A series of experiments conducted on Arabidopsis demonstrated that pre-treatment with 3OC8-HSL not only enhanced resistance to PstDC3000 but also led to a marked increase in defense enzyme activities such as peroxidase and catalase. These findings underscore the potential application of AHLs like 3OC8-HSL in agricultural practices to bolster plant defenses against pathogens .

Applications De Recherche Scientifique

Quorum Sensing in Bacteria

Mechanism of Action

3OC8-HSL acts as an autoinducer in various bacterial species, facilitating communication among cells. It binds to specific receptors (e.g., LuxR-type proteins) to regulate gene expression related to virulence, biofilm formation, and bioluminescence in bacteria like Vibrio fischeri and Pseudomonas aeruginosa . The accumulation of 3OC8-HSL at high cell densities triggers a coordinated response that enhances pathogenicity and survival.

Case Study: Pseudomonas aeruginosa

Research indicates that 3OC8-HSL influences the expression of virulence factors in Pseudomonas aeruginosa, a significant opportunistic pathogen. It modulates the production of virulence determinants such as elastase and pyocyanin, contributing to its pathogenicity . This understanding paves the way for developing quorum-sensing inhibitors as potential therapeutic agents.

Agricultural Applications

Plant Defense Priming

Recent studies have shown that 3OC8-HSL can prime plant defenses against pathogens. For instance, it enhances resistance in Arabidopsis thaliana against Pseudomonas syringae by activating salicylic acid (SA) signaling pathways . Additionally, it has been observed to prime resistance against necrotrophic pathogens like Pectobacterium carotovorum through jasmonic acid (JA) pathways .

Data Table: Effects of 3OC8-HSL on Plant Resistance

Medical Research

Anti-Infection Properties

3OC8-HSL has been investigated for its potential role in combating bacterial infections. Its ability to modulate gene expression can be harnessed to develop strategies that inhibit biofilm formation and enhance antibiotic efficacy against resistant strains . This is particularly relevant in treating infections caused by Pseudomonas aeruginosa, where biofilms pose significant treatment challenges.

Case Study: Biofilm Inhibition

A study demonstrated that treatment with 3OC8-HSL reduced biofilm formation in Pseudomonas aeruginosa, suggesting its application as an adjunct therapy in chronic infections where biofilms are prevalent . This finding underscores the potential of AHLs as therapeutic agents targeting bacterial communication systems.

Biotechnological Applications

Synthetic Biology and Engineering

The use of 3OC8-HSL in synthetic biology is gaining traction, particularly in designing biosensors and engineered microbial systems. By manipulating quorum-sensing pathways, researchers can create microbial strains capable of producing valuable metabolites or responding to environmental cues .

Q & A

Basic Research Questions

Q. What are the molecular structure, physicochemical properties, and storage requirements of N-(3-Oxooctanoyl)-DL-homoserine lactone?

- Answer : The compound has a molecular formula of C₁₂H₁₉NO₄, a molecular weight of 241.28 g/mol, and a chiral center in the homoserine lactone moiety. It is typically stored at -20°C in powder form and dissolves in chloroform (50 mg/mL) . Key identifiers include SMILES

CCCCCC(=O)CC(=O)N[C@H]1CCOC1=Oand InChIKeyFXCMGCFNLNFLSH-JTQLQIEISA-N. Researchers should use N95 masks and gloves due to its sensitivity to light and moisture .

Q. Which bacterial species produce this compound, and what is its role in quorum sensing?

- Answer : This acyl-homoserine lactone (AHL) is produced by Agrobacterium tumefaciens and acts as a quorum-sensing (QS) signal. It regulates gene expression (e.g., tra genes) by binding LuxR-type receptors, influencing biofilm formation, virulence, and plant-microbe interactions . Its 3-oxo group and acyl chain length are critical for receptor specificity .

Q. How does stereochemistry affect the biological activity of this compound?

- Answer : The DL-racemic mixture exhibits distinct activity compared to enantiopure forms. For example, the L-form (produced naturally) often shows higher receptor-binding affinity. Stereochemistry impacts root growth regulation in plants, as demonstrated in bioassays comparing enantiomers .

Advanced Research Questions

Q. What experimental methodologies are used to study the compound’s role in biofilm formation?

- Answer : Biofilm assays involve treating bacterial cultures (e.g., Vibrio alginolyticus or E. coli) with 1–10 µM of the compound dissolved in DMSO. Metrics include crystal violet staining for biomass quantification and confocal microscopy for 3D structural analysis. Negative controls with DMSO alone are critical . For Microcystis, colony size is measured under light microscopy after AHL exposure .

Q. How can researchers evaluate the compound’s receptor-binding affinity and antagonistic activity?

- Answer : Reporter gene assays (e.g., E. coli TOP10 with plasmid-based GFP constructs) are used. Dose-response curves determine EC₅₀ values (e.g., 3 nM for SdiA receptor activation in Salmonella). Antagonism is tested by co-administering the compound with native AHLs and measuring inhibition of luminescence or virulence gene expression .

Q. What are the best practices for analyzing structure-activity relationships (SAR) of synthetic AHL analogs?

- Answer : Key steps include:

- Synthesis : Modify acyl chain length (C6–C14), oxidation states (3-oxo vs. 3-hydroxy), and stereochemistry.

- Bioassays : Test root growth modulation in Arabidopsis or biofilm induction in Pseudomonas aeruginosa.

- Data Analysis : Compare EC₅₀ values and receptor docking simulations (e.g., AutoDock for LuxR homologs) .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

- Answer : Discrepancies (e.g., stimulatory vs. inhibitory effects on biofilm) may arise from species-specific receptor variants or racemic vs. enantiopure compound use. Solutions include:

- Standardization : Use enantiopure AHLs from reliable suppliers (e.g., Sigma-Aldrich ≥97% purity).

- Controls : Validate with Agrobacterium tumefaciens wild-type vs. QS-mutant strains.

- Meta-Analysis : Cross-reference studies using platforms like PubChem or UniProt for receptor homology .

Q. Methodological Tables

Table 1 : Key Parameters for Biofilm Assays

| Parameter | Value/Description | Reference |

|---|---|---|

| AHL Concentration | 2–10 µM in DMSO | |

| Incubation Time | 18–48 h at 37°C (bacteria) / 30°C (algae) | |

| Staining Method | 0.1% crystal violet, 30 min | |

| Quantification | Absorbance at 570 nm |

Table 2 : Receptor-Binding Assay Conditions for SdiA

| Condition | Detail | Reference |

|---|---|---|

| Reporter Strain | E. coli TOP10 + pBAD/Myc-His-SdiA | |

| Induction | 1 mM L-arabinose | |

| EC₅₀ | 3 nM (DL-form) | |

| Antagonist Screening | Co-treatment with C8-HSL (10 µM) |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

AHLs vary in acyl chain length (C4–C18), oxidation state (3-oxo, 3-hydroxy, or unmodified), and stereochemistry (L/DL-forms). These structural differences dictate their specificity, stability, and biological functions. Below is a detailed comparison of 3-oxo-C8-HSL with structurally related AHLs:

Table 1: Structural and Functional Comparison of Key AHLs

Key Findings from Comparative Studies

Chain Length and Bioactivity: Shorter-chain AHLs (e.g., 3-oxo-C6-HSL) diffuse more efficiently but are less stable, making them ideal for short-range signaling in symbiotic systems like Vibrio fischeri-squid symbiosis . Longer-chain AHLs (e.g., 3-oxo-C12-HSL) exhibit higher receptor-binding affinity in pathogens like P. aeruginosa, enhancing virulence factor production . 3-oxo-C8-HSL occupies an intermediate position, balancing diffusibility and stability, which suits its roles in both plant-pathogen interactions and cyanobacterial biofilm formation .

Oxidation State :

- The 3-oxo group in 3-oxo-C8-HSL enhances its receptor-binding efficiency compared to unmodified or 3-hydroxy AHLs. However, this group also makes it susceptible to enzymatic degradation by oxidoreductases, which convert it to the less active 3-hydroxy form .

- For example, Rhodococcus erythropolis W2 rapidly degrades 3-oxo-C8-HSL via oxidoreductase and acylase activity, limiting its environmental persistence .

Stereochemical Differences :

- The DL-form of 3-oxo-C8-HSL (as opposed to the L-form) may reduce its potency in certain systems due to stereospecific receptor interactions. For instance, Agrobacterium tumefaciens TraR receptor preferentially binds L-forms, suggesting DL-forms might act as partial agonists .

Ecological and Pathological Roles: 3-oxo-C8-HSL primes plant defenses by upregulating jasmonic acid and auxin pathways, as shown in Arabidopsis resistance to Pectobacterium carotovorum . In contrast, 3-oxo-C12-HSL from P. aeruginosa suppresses immune responses in mammals, highlighting the dual roles of AHLs as both protective and pathogenic signals .

Propriétés

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMGCFNLNFLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403631 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-27-1 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.